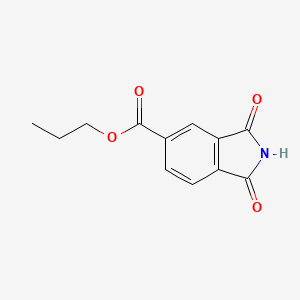
propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C19H14N2O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves the reaction of isoindole derivatives with propyl esters under specific conditions. One common method includes the use of preparative thin-layer chromatography (TLC) on silica gel with a mixture of petroleum ether and ethyl acetate to purify the residue . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the isoindole ring, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxo-derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives with potential biological activities .
Applications De Recherche Scientifique
Propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propyl 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include other isoindole derivatives such as:
- 1,3-dioxo-2-m-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid propyl ester
- 2-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the propyl ester group
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
propyl 1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-5-17-12(16)7-3-4-8-9(6-7)11(15)13-10(8)14/h3-4,6H,2,5H2,1H3,(H,13,14,15) |
Clé InChI |
UMMGEJXVCJILAX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC2=C(C=C1)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2-methoxyphenyl)carbamothioyl]hexanamide](/img/structure/B11705618.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B11705620.png)
![(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705630.png)
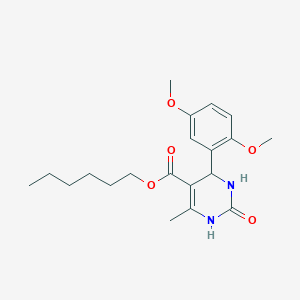
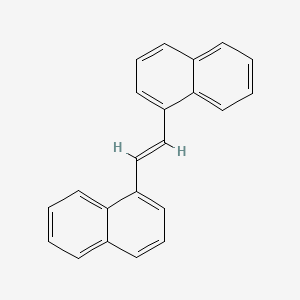

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)
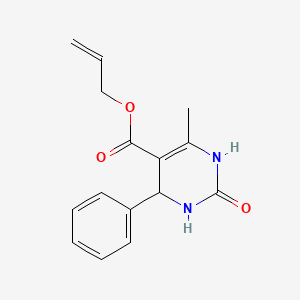
![N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11705655.png)
![Pentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11705661.png)
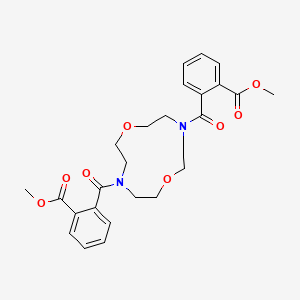
![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
